4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
Benzaldehyde derivatives: Used in the synthesis process and share similar structural features.
Other pyrazole derivatives: Compounds with similar pyrazole ring structures and varying substituents.
Uniqueness
4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H32N4O4 |
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Molecular Weight |
572.7 g/mol |
IUPAC Name |
4-[(3-methoxy-4-phenylmethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C35H32N4O4/c1-23-31(34(40)38(36-23)27-15-9-5-10-16-27)33(32-24(2)37-39(35(32)41)28-17-11-6-12-18-28)26-19-20-29(30(21-26)42-3)43-22-25-13-7-4-8-14-25/h4-21,33,36-37H,22H2,1-3H3 |
InChI Key |
ASMIQTBKCRSMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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